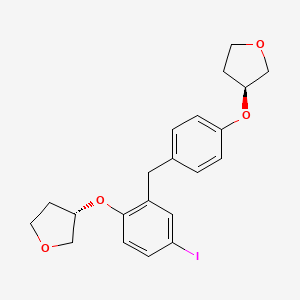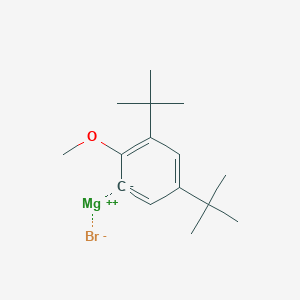
(3,5-Di-t-butyl-2-methoxyphenyl)magnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide, 0.50 M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This particular compound is notable for its bulky tert-butyl groups and methoxy substituent, which can influence its reactivity and selectivity in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide typically involves the reaction of 3,5-di-tert-butyl-2-methoxyphenyl bromide with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of Grignard reagents, including (3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide, often involves similar methods but on a larger scale. The process must be carefully controlled to ensure the purity and stability of the product, often involving automated systems to handle the reactive intermediates safely.
Análisis De Reacciones Químicas
Types of Reactions
(3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide can undergo various types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Solvents: Tetrahydrofuran, diethyl ether.
Conditions: Inert atmosphere, low temperatures to control reactivity.
Major Products
Alcohols: From reactions with aldehydes and ketones.
Coupled Products: From reactions with organic halides.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide is used to introduce the 3,5-di-tert-butyl-2-methoxyphenyl group into molecules, which can be useful in the synthesis of complex organic compounds.
Biology and Medicine
While specific applications in biology and medicine are less common, Grignard reagents can be used in the synthesis of pharmaceuticals and biologically active molecules.
Industry
In the chemical industry, this compound can be used in the production of specialty chemicals, polymers, and materials science research.
Mecanismo De Acción
The mechanism of action for (3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a fundamental step in many organic synthesis processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent without bulky substituents.
(3,5-di-tert-butylphenyl)magnesium Bromide: Similar but lacks the methoxy group.
(2-methoxyphenyl)magnesium Bromide: Similar but lacks the tert-butyl groups.
Uniqueness
The presence of both tert-butyl groups and a methoxy group in (3,5-di-tert-butyl-2-methoxyphenyl)magnesium bromide makes it unique. The bulky tert-butyl groups can provide steric hindrance, influencing the selectivity and reactivity of the compound, while the methoxy group can offer electronic effects that further modify its behavior in reactions.
Propiedades
IUPAC Name |
magnesium;2,4-ditert-butyl-1-methoxybenzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23O.BrH.Mg/c1-14(2,3)11-8-9-13(16-7)12(10-11)15(4,5)6;;/h8,10H,1-7H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWUHEPMWUPPPW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C([C-]=C1)OC)C(C)(C)C.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrMgO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
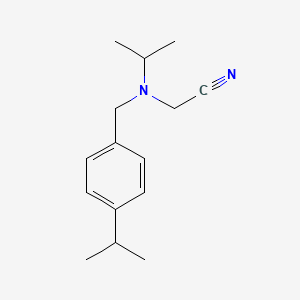
![N-[(1R)-1-(2,5-difluorophenyl)-2-(oxiran-2-yl)ethyl]-2-methylpropane-2-sulfonamide](/img/structure/B14888912.png)
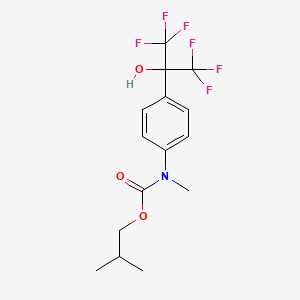
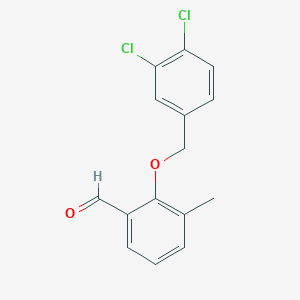


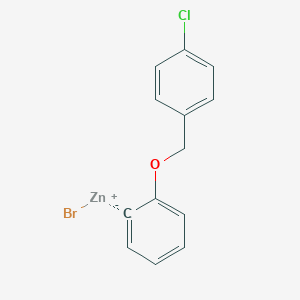
![2,3-Dimethoxy-6-[5-(2-methyl-thiazol-4-yl)-pyrimidin-4-yl]-phenol](/img/structure/B14888960.png)
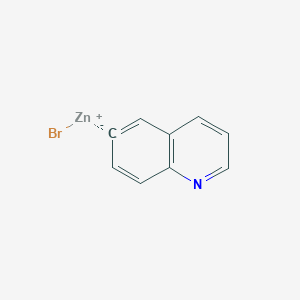

![2-methyl-2-[4-[(E)-2-phenylethenyl]phenoxy]propanamide](/img/structure/B14888968.png)
![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)
